![molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6](/img/structure/B2628805.png)
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimalarial Activity
A series of compounds including 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives were synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. The results indicated that these compounds exhibit higher activity in chloroquine-resistant strains compared to chloroquine-sensitive strains, highlighting their potential as antimalarial agents. The derivatives with both trifluoromethyl groups positioned at the 2 and 8 positions on the quinoline ring, especially when linked with diaminoalkyl chains, showed slightly higher activity. This suggests that structural modifications on the piperazine bridge and the position of trifluoromethyl groups significantly influence antimalarial efficacy. These compounds also demonstrated a selective cytotoxicity against parasite cells over human cells, suggesting a potential for developing safer antimalarial drugs (Kgokong et al., 2008).
Antibacterial Activity
Terazosin hydrochloride, a drug derived from a starting material that includes 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine, was investigated for its antibacterial activity. The study synthesized Terazosin derivatives and evaluated their effectiveness against various bacteria. The research found that these derivatives exhibited significant antibacterial activity, with certain compounds showing maximum inhibition zones comparable to the standard drug ciprofloxacin. This suggests that modifications to the piperazine and quinoline components can lead to potent antibacterial agents, providing a pathway for the development of new treatments for bacterial infections (Kumar et al., 2021).
Antitubercular Activity
Mefloquine derivatives, incorporating the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine structure, were synthesized and their crystal structures reported. These compounds were tested for their anti-tubercular activities against Mycobacterium tuberculosis H37Rv ATCC 27294, with significant minimum inhibitory concentrations (MICs) observed. The study illustrates the potential of these derivatives as anti-tubercular agents, highlighting the role of the trifluoromethylquinolinyl piperazine structure in mediating biological activity against tubercular strains. The crystallographic analysis provides insights into the molecular conformations that may contribute to their bioactivity, offering a foundation for further optimization of antitubercular compounds (Wardell et al., 2011).
Fluorescent Probe Development
A novel thiopiperazine fluorescent probe, including the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine moiety, was synthesized for the selective detection of Cu2+ ions. This probe demonstrated high selectivity and sensitivity for Cu2+ in methanol, showing potential for applications in environmental monitoring and biological systems where copper ion detection is crucial. The synthesis and characterization of this probe underscore the versatility of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives in developing sensitive analytical tools for metal ion detection (Lin-ya, 2014).
特性
IUPAC Name |
4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMDWKIYNFTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)
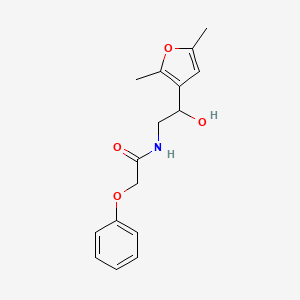
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)
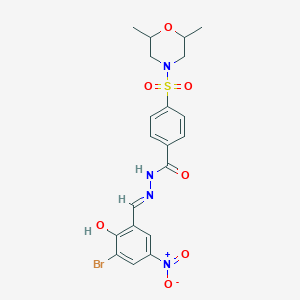
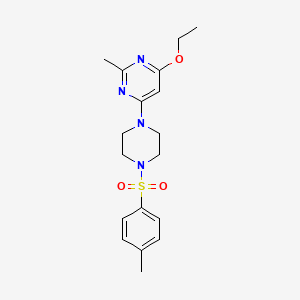
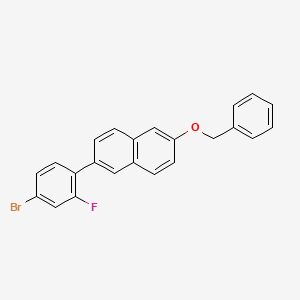
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)
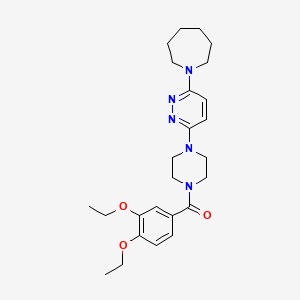
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)
